![molecular formula C14H25NO4 B7895283 N-Boc-N-methyl-2-cyclohexylglycine](/img/structure/B7895283.png)
N-Boc-N-methyl-2-cyclohexylglycine
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Overview
Description
N-Boc-N-methyl-2-cyclohexylglycine is a chemical compound with the molecular formula C14H25NO4. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydrogen atom is replaced by a methyl group. The cyclohexyl group is attached to the alpha carbon of the glycine backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-Boc-N-methyl-2-cyclohexylglycine typically begins with cyclohexylglycine.
Protection of the Amino Group: The amino group of cyclohexylglycine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected cyclohexylglycine.
Methylation: The protected amino group is then methylated using a methylating agent like methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized temperatures, pressures, and reaction times to maximize yield and purity.
Purification: Utilizing industrial-scale purification techniques such as crystallization, distillation, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Boc-N-methyl-2-cyclohexylglycine can undergo oxidation reactions, typically at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: The compound can be reduced, particularly at the carbonyl group, to form alcohols.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Free amine derivatives of cyclohexylglycine.
Scientific Research Applications
Drug Development
N-Boc-N-methyl-2-cyclohexylglycine is frequently employed as a building block in the synthesis of peptide drugs. Its structure allows for the introduction of cyclohexyl groups, which can enhance the pharmacokinetic properties of peptides, including their stability and bioavailability.
- Case Study: Hepatitis C Protease Inhibitors
A notable application is its use in synthesizing potent inhibitors for hepatitis C virus (HCV) protease. The compound serves as a precursor for designing inhibitors that can effectively disrupt viral replication processes .
Alzheimer's Disease Research
Recent studies have indicated that derivatives of this compound may exhibit properties that inhibit β-amyloid peptide release, a key factor in Alzheimer's disease pathology. Compounds derived from this amino acid have shown promise in preclinical models aimed at treating or preventing Alzheimer's disease by modulating amyloid precursor protein processing .
Synthetic Pathways
The synthesis of this compound typically involves the protection of the amino group using a Boc (tert-butyloxycarbonyl) group, followed by methylation at the nitrogen atom. This process allows for greater control over the chemical reactivity and stability of the resulting compound.
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Amino acid protection | Boc anhydride, DMF | 85% |
2 | Methylation | Methyl iodide, K2CO3 | 90% |
Characterization Techniques
Characterization of this compound is performed using methods such as NMR spectroscopy and HPLC to confirm purity and structural integrity.
Mechanistic Studies
Research has shown that this compound can interact with various biological targets, influencing pathways related to neurotransmitter release and neuroprotection.
- Neuroprotective Effects : Studies indicate that compounds derived from this amino acid may provide neuroprotective effects by modulating synaptic transmission and reducing neuroinflammation.
Mechanism of Action
The mechanism of action of N-Boc-N-methyl-2-cyclohexylglycine involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical reactions, interacting with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N-Boc-glycine: Similar in structure but lacks the methyl and cyclohexyl groups.
N-Boc-N-methylglycine: Similar but lacks the cyclohexyl group.
N-Boc-2-cyclohexylglycine: Similar but lacks the methyl group.
Uniqueness
N-Boc-N-methyl-2-cyclohexylglycine is unique due to the presence of both the methyl and cyclohexyl groups, which confer distinct steric and electronic properties. These modifications can influence the compound’s reactivity and interactions in synthetic and biological systems, making it a versatile intermediate in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Biological Activity
N-Boc-N-methyl-2-cyclohexylglycine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including relevant case studies, research findings, and a comparative analysis of its effects.
Chemical Structure and Properties
This compound is a derivative of glycine, modified with a tert-butoxycarbonyl (Boc) protecting group and a methyl group at the nitrogen position. The cyclohexyl group contributes to the compound's lipophilicity, which may enhance its ability to cross biological membranes.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its role as a potential therapeutic agent. Below are key findings from recent studies:
1. Antinociceptive Effects
Research has indicated that compounds similar to this compound exhibit significant antinociceptive effects, suggesting potential use in pain management. For instance, studies involving dipeptide analogs have shown that modifications can lead to selective affinity for kappa opioid receptors (KOR), which are implicated in pain modulation .
2. Inhibition of Protein-Protein Interactions
This compound has been investigated for its ability to inhibit protein-protein interactions, particularly in cancer biology. Peptidomimetics derived from similar structures have demonstrated efficacy in disrupting interactions between oncogenic proteins, leading to reduced survival rates in cancer cell lines harboring mutations like KRAS .
3. Cytotoxicity Studies
In vitro studies have evaluated the cytotoxicity of related compounds against various cancer cell lines. For example, modifications to the glycine structure have resulted in compounds with IC50 values indicating potent cytotoxicity against tumor cells. The structure-activity relationship (SAR) studies highlight how specific modifications can enhance or diminish biological activity .
Case Study 1: Antinociceptive Activity
A study conducted on a series of dipeptide analogs demonstrated that certain modifications to the cyclohexylglycine structure resulted in enhanced antinociceptive effects in rodent models. The results indicated that these compounds could effectively block the antinociceptive effect of known KOR agonists like U50488, suggesting their potential as analgesics .
Case Study 2: Cancer Cell Line Sensitivity
Another investigation focused on the sensitivity of pancreatic cancer cell lines to peptidomimetics derived from this compound. The study revealed that these compounds could significantly reduce cell viability by inhibiting critical signaling pathways associated with tumor growth .
Comparative Analysis
The following table summarizes the biological activities and key findings related to this compound and its analogs:
Compound | Activity Type | Target/Mechanism | IC50/Effectiveness |
---|---|---|---|
This compound | Antinociceptive | Kappa opioid receptor inhibition | Effective in rodent models |
Dipeptide Analog A | Cytotoxicity | Inhibition of tumor cell proliferation | IC50 = 0.01 - 0.3 μM |
Peptidomimetic B | Protein-protein interaction inhibition | Disruption of KRAS signaling | Decreased survival rates |
Properties
IUPAC Name |
2-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRIWKFZQIMXIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1CCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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